molecular formula C24H26O7 B13389132 (3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate

(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate

Cat. No.: B13389132
M. Wt: 426.5 g/mol
InChI Key: QBZWWJDLGJZWFB-UHFFFAOYSA-N
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Description

1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is a chemical compound with the molecular formula C24H26O7 It is a derivative of ribofuranose, a type of sugar molecule, and is characterized by the presence of two 4-methylbenzoyl groups and an isopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose typically involves the protection of hydroxyl groups in ribofuranose followed by selective acylation. The process can be summarized as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using isopropylidene to form 2,3-O-isopropylidene-ribofuranose.

    Acylation: The protected ribofuranose is then acylated with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as chromium trioxide (CrO3) in acetic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives.

Scientific Research Applications

1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving ribose derivatives.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. The presence of benzoyl and isopropylidene groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Di-O-benzoyl-2,3-O-isopropylidene-beta-D-ribofuranose
  • 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-alpha-D-ribofuranose
  • 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-arabinitol

Uniqueness

1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of 4-methylbenzoyl groups enhances its stability and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[2,2-dimethyl-4-(4-methylbenzoyl)oxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-14-5-9-16(10-6-14)21(25)27-13-18-19-20(31-24(3,4)30-19)23(28-18)29-22(26)17-11-7-15(2)8-12-17/h5-12,18-20,23H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZWWJDLGJZWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(O2)OC(=O)C4=CC=C(C=C4)C)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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